molecular formula C5H4BrClO2S2 B1526713 5-Bromo-2-methylthiophene-3-sulfonyl chloride CAS No. 82834-48-8

5-Bromo-2-methylthiophene-3-sulfonyl chloride

Cat. No.: B1526713
CAS No.: 82834-48-8
M. Wt: 275.6 g/mol
InChI Key: HKHREWTUTATPPJ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiophene-3-sulfonyl chloride (CAS 82834-48-8) is a high-value building block in organic and medicinal chemistry, with a molecular weight of 275.6 g/mol and the molecular formula C 5 H 4 BrClO 2 S 2 . Its structure features a thiophene ring substituted with an electron-withdrawing sulfonyl chloride group at the 3-position, a bromine at the 5-position, and a methyl group at the 2-position . This multi-functional design makes it a versatile precursor, particularly for synthesizing novel sulfonamide derivatives via nucleophilic substitution of the sulfonyl chloride group . This compound is critically important in antimicrobial research. It serves as a key intermediate in the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, which have demonstrated significant potency against challenging bacterial strains such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-1-KP) ST147, with one derivative showing a remarkably low MIC of 0.39 µg/mL . The bromine atom on the thiophene ring enables further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . The thiophene nucleus is a privileged scaffold in drug discovery, featured in numerous FDA-approved drugs across various therapeutic classes, including anti-inflammatories, antimicrobials, and anticonvulsants . Handling of this reagent requires strict safety precautions. It is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

5-bromo-2-methylthiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHREWTUTATPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82834-48-8
Record name 5-bromo-2-methylthiophene-3-sulfonyl chloride
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Preparation Methods

Bromination of 2-Methylthiophene

Selective bromination at the 5-position of 2-methylthiophene is achieved using brominating agents under controlled temperature conditions to avoid over-bromination or substitution at undesired positions.

  • Typical brominating agents include N-bromosuccinimide (NBS) or elemental bromine.
  • The reaction is often carried out in solvents like chloroform or acetic acid at low temperatures (0–10°C) to control reaction rate and selectivity.

Example reaction conditions:

Parameter Details
Substrate 2-Methylthiophene
Brominating agent N-Bromosuccinimide (NBS)
Solvent Chloroform or acetic acid
Temperature 0–10°C
Reaction time 1–3 hours
Yield Typically >75%

Sulfonation at the 3-Position

Sulfonation of the bromomethylthiophene intermediate is performed to introduce the sulfonic acid group at the 3-position of the thiophene ring.

  • Sulfonation is typically achieved using chlorosulfonic acid (ClSO3H) or sulfur trioxide complexes.
  • The reaction temperature is carefully controlled (often below 50°C) to prevent ring degradation.
  • The sulfonic acid intermediate is isolated before conversion to sulfonyl chloride.

Conversion to Sulfonyl Chloride

The final step involves transforming the sulfonic acid group into a sulfonyl chloride, which is a more reactive intermediate for further synthetic applications.

  • Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2 are used.
  • The reaction is carried out under reflux or mild heating (50–80°C) in inert solvents like dichloromethane or chloroform.
  • The product is purified by crystallization or distillation.

Representative Synthetic Procedure (Literature-Based)

While direct literature on 5-Bromo-2-methylthiophene-3-sulfonyl chloride is limited, analogous sulfonyl chloride syntheses from thiophene derivatives provide a reliable framework:

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 2-Methylthiophene + NBS, chloroform, 0–10°C, 2 h 5-Bromo-2-methylthiophene ~80 Controlled bromination
2 5-Bromo-2-methylthiophene + chlorosulfonic acid, 0–40°C 5-Bromo-2-methylthiophene-3-sulfonic acid 70–85 Sulfonation with regioselectivity
3 Sulfonic acid + SOCl2, reflux in CH2Cl2, 60°C, 3 h This compound 75–90 Conversion to sulfonyl chloride

Analytical and Purification Considerations

  • Purity Assessment: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity (>95% typical).
  • Storage: Sulfonyl chlorides are moisture-sensitive and stored under inert atmosphere at low temperature (-20°C) to prevent hydrolysis.
  • Safety: Reactions involving sulfonyl chlorides and chlorinating agents require appropriate safety measures due to corrosive and toxic nature.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Yield (%) References/Notes
Bromination NBS, chloroform, 0–10°C 1–3 h, controlled temp ~80 Standard selective bromination
Sulfonation Chlorosulfonic acid, 0–40°C 1–4 h, mild temp 70–85 Regioselective sulfonation
Chlorination to sulfonyl chloride Thionyl chloride, reflux, CH2Cl2, 60°C 2–4 h, inert atmosphere 75–90 Conversion step, moisture sensitive

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can produce corresponding thiol or sulfide derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted thiophenes.

Scientific Research Applications

Overview

The compound has the molecular formula C5H4BrClO2S2C_5H_4BrClO_2S_2 and features a bromine atom, a methyl group, and a sulfonyl chloride group attached to a thiophene ring. Its unique structure contributes to its reactivity and utility in various chemical transformations.

Synthesis and Reactivity

The synthesis typically involves bromination of 2-methylthiophene followed by sulfonylation using agents like N-bromosuccinimide (NBS) and chlorosulfonic acid (ClSO₃H) under controlled conditions. The compound can undergo various reactions including:

  • Nucleophilic Substitution : The sulfonyl chloride group is highly reactive, allowing substitution with nucleophiles to form sulfonamide derivatives.
  • Oxidation : Can be oxidized to yield sulfonyl oxide derivatives.
  • Reduction : Reduction reactions can produce thiol or sulfide derivatives.

Medicinal Chemistry

5-Bromo-2-methylthiophene-3-sulfonyl chloride serves as an intermediate in the synthesis of bioactive molecules. Its derivatives have shown potential in:

  • Antiviral Activity : Compounds derived from this structure exhibited significant activity against poliovirus strains, suggesting modifications can enhance efficacy against viral infections.
  • Anti-inflammatory Properties : Certain derivatives demonstrated substantial anti-inflammatory effects in vivo, inhibiting carrageenan-induced paw edema in animal models.

Biological Studies

The compound is utilized in biological research for developing therapeutic agents:

  • Biofilm Inhibition : Research indicates that thiophene derivatives can inhibit biofilm formation of Pseudomonas aeruginosa, a critical factor in antimicrobial resistance .
  • Pharmacological Studies : Investigations into its pharmacological properties reveal inhibition of enzymes involved in inflammation and viral replication.

Pharmacological Studies

A study assessing thiophene derivatives found that compounds related to this compound inhibited key enzymes involved in inflammation and viral replication. These findings underscore the compound's potential as a scaffold for drug development.

Molecular Docking Studies

Molecular docking analyses revealed that specific derivatives bind effectively to cyclooxygenase (COX) enzymes, indicating strong potential for developing new anti-inflammatory drugs based on this scaffold .

Synthetic Applications

The compound is also valuable as an intermediate in synthesizing more complex molecules for therapeutic applications, showcasing its versatility in drug development .

Mechanism of Action

The mechanism by which 5-Bromo-2-methylthiophene-3-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Molecular Comparison

Parameter This compound 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl Chloride
Molecular Formula C₅H₄BrClO₂S₂ C₇H₅BrClFO₃S
Molecular Weight (g/mol) 275.57 ~303.52*
Core Structure Thiophene ring (5-membered, sulfur-containing) Benzene ring (6-membered, aromatic)
Substituents - Br (position 5) - Br (position 5)
- CH₃ (position 2) - F (position 3)
- SO₂Cl (position 3) - OCH₃ (position 2)
Key Functional Groups Sulfonyl chloride, bromine, methyl Sulfonyl chloride, bromine, fluoro, methoxy

*Calculated based on molecular formula.

Structural Implications

  • Substituent Effects : The methoxy (-OCH₃) and fluoro (-F) groups in the benzene derivative introduce electron-donating and electron-withdrawing effects, respectively. These may alter solubility in polar solvents or modulate electronic properties for targeted synthesis (e.g., pharmaceuticals) .

Hazard Profiles

Both compounds share sulfonyl chloride-related hazards (corrosivity), but differences in substituents may influence toxicity:

  • Thiophene Derivative : Classified under H314 (skin/eye corrosion) and H302 (oral toxicity) .
  • Benzene Derivative : Likely corrosive but lacks explicit hazard data. Fluorine substituents may introduce additional environmental persistence concerns.

Biological Activity

5-Bromo-2-methylthiophene-3-sulfonyl chloride is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its unique structure, which includes a thiophene ring substituted with a bromine atom and a sulfonyl chloride group, allows it to interact with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4BrClO2S2C_5H_4BrClO_2S_2. The compound's structure is characterized by:

  • Bromine atom : Enhances electrophilicity.
  • Methyl group : Contributes to hydrophobic interactions.
  • Sulfonyl chloride group : Highly reactive, facilitating nucleophilic substitution reactions.

The biological activity of this compound primarily arises from its reactivity with nucleophiles. The sulfonyl chloride moiety can undergo nucleophilic substitution, leading to the formation of sulfonamide derivatives, which are known for their pharmacological properties. This mechanism is crucial in developing bioactive molecules targeting various biological pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives synthesized from related thiophenes showed significant activity against poliovirus strains, indicating that modifications in the thiophene structure can enhance antiviral efficacy. Compounds exhibited submicromolar to nanomolar activity against several viral strains, demonstrating their potential as antiviral agents .

Anti-inflammatory Properties

Research has also indicated that compounds derived from this compound exhibit anti-inflammatory effects. In vivo studies demonstrated that certain derivatives inhibited carrageenan-induced paw edema in rats by significant percentages (up to 53.41%), comparable to standard anti-inflammatory drugs like sodium diclofenac . The anti-inflammatory activity was associated with a reduction in key inflammatory markers such as COX-2 and IL-1β.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Bromothiophene-2-sulfonyl chlorideBromine at position 5; lacks methyl groupModerate anti-inflammatory activity
2-Bromo-3-methylthiopheneNo sulfonyl chloride; different substitution patternLimited biological activity
5-Chloro-2-methylthiopheneChlorine instead of bromine; similar structureReduced reactivity compared to brominated derivatives

Case Studies and Research Findings

  • Pharmacological Studies : In a study assessing the pharmacological properties of various thiophene derivatives, compounds related to this compound were shown to inhibit key enzymes involved in inflammation and viral replication .
  • Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives bind effectively to COX enzymes, suggesting a strong potential for developing new anti-inflammatory drugs based on this scaffold .
  • Synthetic Applications : The compound serves as an intermediate in synthesizing more complex molecules for therapeutic applications, highlighting its versatility in drug development .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-bromo-2-methylthiophene-3-sulfonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the thiophene ring. A common approach is:

Sulfonation : Treat 2-methylthiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group at the 3-position.

Bromination : Use brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) to add bromine at the 5-position.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-sulfonation/bromination.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products.
  • Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl (δ ~2.5 ppm) and thiophene ring protons (δ ~6.5–7.5 ppm).
    • ¹³C NMR : Confirm sulfonyl chloride (C-SO₂Cl, δ ~125–135 ppm) and bromine-substituted carbons (C-Br, δ ~110–120 ppm).
  • FTIR : Detect S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₅BrClO₂S₂).
  • X-ray Crystallography : Resolve bond angles/lengths for structural confirmation, as demonstrated for analogous brominated sulfonyl derivatives .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The methyl group at the 2-position hinders nucleophilic attack at adjacent positions, directing reactivity to the sulfonyl chloride group.
  • Electronic Effects : The electron-withdrawing sulfonyl chloride group activates the thiophene ring for electrophilic substitution but deactivates it for nucleophilic aromatic substitution.
    Experimental Design :
  • Compare reaction rates with non-methylated analogs (e.g., 5-bromothiophene-3-sulfonyl chloride) to isolate steric contributions.
  • Use Hammett σ constants to predict regioselectivity in cross-coupling reactions .

Advanced: How can conflicting reports about this compound’s stability under varying storage conditions be resolved?

Methodological Answer:
Contradictions often arise from differences in purity, moisture exposure, or storage temperatures.

  • Controlled Stability Studies :
    • Store samples at –20°C (anhydrous) vs. 4°C (ambient humidity) and monitor decomposition via ¹H NMR over 1–6 months.
    • Use Karl Fischer titration to quantify moisture content in batches (purity >95% minimizes hydrolysis; see ).
  • Mitigation Strategies :
    • Add molecular sieves to vials and use flame-sealed ampoules for long-term storage.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of toxic fumes (e.g., HCl released during hydrolysis).
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide.
  • Waste Disposal : Quench residual sulfonyl chloride with ice-cold ethanol before aqueous disposal .

Advanced: How can this compound be applied in proteomics research, and what reaction conditions optimize its use?

Methodological Answer:
Sulfonyl chlorides react with amine groups in proteins/peptides for labeling or crosslinking.

  • Optimization Steps :
    • pH Control : Conduct reactions in buffered solutions (pH 7–9) to deprotonate lysine residues.
    • Temperature : Use 0–4°C to minimize protein denaturation.
    • Molar Ratios : Start with a 5:1 (reagent:protein) molar ratio and adjust based on SDS-PAGE analysis.
    • Quenching : Add excess glycine to terminate reactions.
      Similar protocols are validated for structurally related sulfonyl chlorides in proteomics .

Advanced: What crystallographic data exist for structurally related compounds, and how can they inform studies of this molecule?

Methodological Answer:
X-ray structures of analogs (e.g., 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran) reveal:

  • Bond Lengths : C–S (1.76–1.82 Å) and S=O (1.43–1.45 Å) bonds, critical for validating computational models.
  • Dihedral Angles : Thiophene ring planarity (deviations <5°) affects electronic conjugation.
    Application : Use these parameters as benchmarks for DFT calculations to predict reactivity or spectroscopic behavior .

Advanced: How do substituent variations (e.g., methyl vs. phenyl groups) impact the compound’s utility in synthetic chemistry?

Methodological Answer:

  • Methyl Group : Enhances solubility in non-polar solvents (e.g., dichloromethane) and stabilizes intermediates via steric protection.
  • Phenyl Group : Increases π-stacking in crystal lattices, improving crystallinity for X-ray analysis.
    Comparative Studies :
  • Synthesize analogs (e.g., 5-bromo-3-sulfonyl chloride derivatives with ethyl/fluoro substituents) and compare yields in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-methylthiophene-3-sulfonyl chloride
Reactant of Route 2
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5-Bromo-2-methylthiophene-3-sulfonyl chloride

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